2-Bromo-6-[(propylamino)methyl]phenol
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Overview
Description
2-Bromo-6-[(propylamino)methyl]phenol is a chemical compound with the molecular formula C10H14BrNO and a molecular weight of 244.13 g/mol . It is a brominated phenol derivative, which means it contains a bromine atom attached to a phenol ring. This compound is primarily used for research purposes and has various applications in scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the bromination of 2,6-dimethylphenol, followed by the reaction with propylamine under controlled conditions . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production methods for 2-Bromo-6-[(propylamino)methyl]phenol are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through purification techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-[(propylamino)methyl]phenol can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The phenol group can be oxidized to form quinones, and the compound can also undergo reduction reactions to form hydroquinones.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
Substitution: Products depend on the substituent introduced, such as alkyl or aryl groups.
Oxidation: Quinones are the major products formed.
Reduction: Hydroquinones are the primary products.
Scientific Research Applications
2-Bromo-6-[(propylamino)methyl]phenol has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Mechanism of Action
The mechanism of action of 2-Bromo-6-[(propylamino)methyl]phenol involves its interaction with specific molecular targets. The bromine atom and the phenol group play crucial roles in its reactivity. The compound can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The exact molecular pathways and targets are still under investigation and require further research .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-methylphenol: A brominated phenol with a methyl group instead of a propylamino group.
2-Bromo-6-methoxy-4-[(propylamino)methyl]phenol: A similar compound with a methoxy group instead of a hydroxyl group.
Uniqueness
2-Bromo-6-[(propylamino)methyl]phenol is unique due to the presence of both a bromine atom and a propylamino group on the phenol ring. This combination of functional groups imparts specific chemical properties and reactivity, making it valuable for various research applications.
Properties
Molecular Formula |
C10H14BrNO |
---|---|
Molecular Weight |
244.13 g/mol |
IUPAC Name |
2-bromo-6-(propylaminomethyl)phenol |
InChI |
InChI=1S/C10H14BrNO/c1-2-6-12-7-8-4-3-5-9(11)10(8)13/h3-5,12-13H,2,6-7H2,1H3 |
InChI Key |
PHGNXJCDFKMSLG-UHFFFAOYSA-N |
Canonical SMILES |
CCCNCC1=C(C(=CC=C1)Br)O |
Origin of Product |
United States |
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